N'-benzoyl-2-bromobenzohydrazide

Description

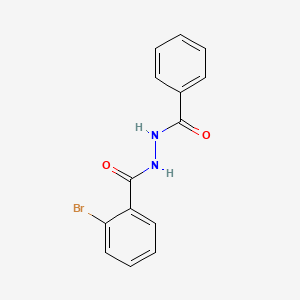

Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-2-bromobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMGVEILQBCSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Approaches in Hydrazide Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The synthesis of 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation, with reactions completing in minutes compared to hours for conventional heating methods fip.orgresearchgate.net. For example, the reaction of methyl salicylate and hydrazine (B178648) hydrate (B1144303) under microwave irradiation (160 W) for 8 minutes produces 2-hydroxybenzohydrazide in high yield fip.org. A similar approach could be applied to the synthesis of this compound.

Table 2: Example of Microwave-Assisted Hydrazide Synthesis

| Reactants | Conditions | Product | Yield (%) | Reference |

| Methyl Salicylate, Hydrazine Hydrate | Microwave (160 W), 8 min | 2-Hydroxybenzohydrazide | 86 | fip.org |

| 2-Hydroxybenzohydrazide, Benzaldehyde | Microwave (160-320 W), 2-8 min | N'-Benzylidene-2-hydroxybenzohydrazide | 68-81 | fip.org |

Solvent-Free and Solid-Phase Synthesis

Solvent-free reaction conditions and solid-phase synthesis represent other key green chemistry strategies. Mechanical grinding of reactants in the absence of a solvent has been shown to be an efficient method for the synthesis of some hydrazide derivatives Current time information in Bangalore, IN..

Solid-phase synthesis, a technique where one of the reactants is immobilized on a polymer support, offers advantages in terms of product purification and the potential for automation. This methodology has been explored for the synthesis of peptide hydrazides, aiming to reduce the use of carcinogenic, mutagenic, or reprotoxic (CMR) solvents like DMF and DCM researchgate.netnih.govnih.govmdpi.com. The use of hydrazone resins allows for the synthesis and subsequent cleavage of the desired hydrazide product in greener solvents researchgate.netnih.govnih.govmdpi.com.

These green approaches, while not yet reported for the specific target compound, offer promising avenues for the development of more sustainable synthetic routes to this compound and its analogues.

Advanced Structural Characterization and Elucidation of N Benzoyl 2 Bromobenzohydrazide

X-ray Crystallography and Solid-State Structural Analysis

While a dedicated, publicly available crystal structure for N'-benzoyl-2-bromobenzohydrazide is not available, analysis of closely related compounds, such as isomers and derivatives, provides a strong basis for understanding its solid-state characteristics. The structural details of similar benzohydrazide (B10538) molecules allow for informed deductions regarding the likely conformation, hydrogen bonding, and crystal packing of the title compound.

A salient feature of benzohydrazide derivatives is the potential for intramolecular hydrogen bonding. biointerfaceresearch.com Specifically, a hydrogen bond can form between the amide proton (N-H) and the oxygen atom of the adjacent carbonyl group, or in the case of ortho-substituted rings, with the substituent itself. biointerfaceresearch.com In this compound, an intramolecular hydrogen bond is likely to exist between the N-H proton of the hydrazide linker and the carbonyl oxygen of the benzoyl group, contributing to the stability of the molecular conformation. The presence of the ortho-bromo substituent on one of the phenyl rings may also influence the hydrogen bonding network, potentially through steric hindrance or electronic effects that modulate the acidity of the N-H proton.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in benzoyl derivatives. mdpi.com While no specific polymorphism studies on this compound have been reported, the potential for different packing arrangements and conformational isomers suggests that polymorphism could be possible. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure of this compound in solution and for providing detailed information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and 2-bromobenzoyl rings, as well as for the N-H protons of the hydrazide linkage. The protons on the 2-bromobenzoyl ring would likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The protons on the unsubstituted benzoyl ring would present as a set of multiplets in the aromatic region. The N-H protons are expected to appear as a broad singlet at a downfield chemical shift, characteristic of amide protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons are expected to resonate at the most downfield chemical shifts. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, and the remaining aromatic carbons would appear in the typical aromatic region, with their precise shifts influenced by the electronic effects of the substituents and their position on the rings.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl Aromatic Protons | 7.4 - 8.0 (multiplets) | 127 - 134 |

| 2-Bromobenzoyl Aromatic Protons | 7.2 - 7.8 (multiplets) | 120 - 135 |

| N-H Protons | 9.0 - 11.0 (broad singlet) | - |

| Carbonyl Carbons | - | 165 - 175 |

| C-Br Carbon | - | ~120 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular structure of this compound. The analysis of vibrational spectra allows for the assignment of specific absorption bands to the stretching and bending modes of the molecule's constituent bonds.

The structure of this compound contains several key functional groups that give rise to characteristic vibrational frequencies. These include the N-H group, two carbonyl (C=O) groups of the hydrazide linkage, the aromatic rings, and the carbon-bromine (C-Br) bond. The vibrational modes of the -CONHNHCO- peptide-like linkage are of particular interest. Secondary amides typically exhibit a set of characteristic absorption bands, referred to as Amide I, II, and III bands. ajol.info

The Amide I band, appearing in the region of 1650-1700 cm⁻¹, is primarily attributed to the C=O stretching vibration. kau.edu.salibretexts.org Due to the presence of two carbonyl groups in this compound, their electronic environments may differ slightly, potentially leading to two distinct C=O stretching bands or one broadened band. kau.edu.sa The Amide II band, typically found between 1529 and 1545 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. ajol.infokau.edu.sa The Amide III band is observed at a lower frequency, generally between 1220 and 1250 cm⁻¹, and results from a coupled vibration of C-N stretching and N-H bending. kau.edu.sa

The stretching vibration of the N-H group is expected to produce a band in the high-frequency region, typically between 3220 and 3330 cm⁻¹. kau.edu.sa The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching is absent. pressbooks.pub The presence of the benzene rings will also give rise to characteristic C=C stretching vibrations within the 1430-1600 cm⁻¹ range. libretexts.org

Vibrations involving the heavier bromine atom are expected at lower wavenumbers. The C-Br stretching vibration for bromo-aromatic compounds typically occurs in the fingerprint region, providing further structural confirmation. A comprehensive vibrational analysis for related molecules, such as 2-bromobenzoic acid, has been performed using both experimental spectroscopy and theoretical calculations (DFT), aiding in the precise assignment of vibrational modes. nih.gov

Table 1: Predicted Infrared (IR) and Raman Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Region |

|---|---|---|---|

| N-H Stretch | -NH- | 3220 - 3330 | High Frequency |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | High Frequency |

| Amide I (C=O Stretch) | -C=O | 1650 - 1700 | Double Bond |

| C=C Stretch (Aromatic) | Ar C=C | 1430 - 1600 | Double Bond |

| Amide II (N-H Bend, C-N Stretch) | -CONH- | 1529 - 1545 | Fingerprint |

| Amide III (C-N Stretch, N-H Bend) | -CONH- | 1220 - 1250 | Fingerprint |

| N-N Stretch | -NH-NH- | 1145 - 1185 | Fingerprint |

| C-Br Stretch | Ar-Br | 500 - 700 | Fingerprint |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₁BrN₂O₂. Based on this formula, the calculated monoisotopic mass is approximately 318.0004 Da, while the average molecular weight is approximately 319.15 g/mol , values consistent with its isomer N'-benzoyl-3-bromobenzohydrazide. nih.gov

Under electron ionization (EI), the molecule is expected to generate a molecular ion peak (M⁺) which will exhibit a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation of this compound is anticipated to proceed through the cleavage of the relatively weak bonds within the hydrazide linker. Key fragmentation pathways would likely involve the scission of the N-N bond and the amide C-N bonds.

Expected fragmentation patterns include:

Loss of a benzoyl radical (C₆H₅CO•): This would lead to a fragment ion corresponding to [M - 105]⁺.

Loss of a bromobenzoyl radical (BrC₆H₄CO•): This cleavage would produce a fragment ion at [M - 183/185]⁺.

Formation of the benzoyl cation (C₆H₅CO⁺): A prominent peak is expected at m/z 105.

Formation of the 2-bromobenzoyl cation (BrC₆H₄CO⁺): This would result in a characteristic doublet peak at m/z 183 and 185.

Cleavage of the N-N bond: This can lead to the formation of benzamide and bromobenzamide related ions.

Analysis of related structures, such as 4-bromobenzoic acid hydrazide, confirms the tendency for fragmentation around the hydrazide core. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 318 | 320 | [M]⁺ (Molecular Ion) | [C₁₄H₁₁BrN₂O₂]⁺ |

| 183 | 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |

| 105 | - | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 213 | 215 | [M - C₇H₅O]⁺ | [C₇H₆BrN₂O]⁺ |

| 135 | - | [M - C₇H₄BrO]⁺ | [C₇H₇N₂O]⁺ |

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption and emission spectroscopy provide insight into the electronic transitions and resulting photophysical properties of this compound. The UV-Visible spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic systems and carbonyl groups.

The benzoyl and 2-bromobenzoyl moieties contain phenyl rings and carbonyl groups, which are strong chromophores. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), are expected to occur at lower wavelengths (higher energy) and are associated with the excitation of electrons from the π bonding orbitals of the aromatic rings and C=O double bonds to their corresponding π* anti-bonding orbitals.

The n → π* transitions, which are formally symmetry-forbidden and thus of much lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to the π* anti-bonding orbitals of the carbonyl groups. These transitions occur at higher wavelengths (lower energy) compared to the π → π* transitions. Studies on related hydrazone structures, such as salicylaldehyde (B1680747) benzoylhydrazone, show that the electronic absorption spectra are influenced by the molecular structure and the solvent environment. nih.gov The presence of the bromine atom, a halogen, may slightly shift the absorption maxima (a bathochromic or hypsochromic shift) compared to the non-substituted analogue due to its electronic effects on the aromatic ring.

Information regarding the emissive properties (fluorescence or phosphorescence) of this compound is not extensively detailed. However, compounds with extended π-systems and heteroatoms can exhibit fluorescence. Upon absorption of a photon and excitation to a singlet excited state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. The heavy bromine atom could, however, promote intersystem crossing from the excited singlet state (S₁) to an excited triplet state (T₁). This phenomenon, known as the "heavy-atom effect," could potentially quench fluorescence and favor phosphorescence, which is emission from the triplet state to the singlet ground state. Further experimental investigation would be required to fully characterize the emissive behavior and quantum yields of this compound.

Conformational Dynamics and Supramolecular Interactions

Analysis of Intramolecular Hydrogen Bonds and Their Role in Molecular Stability

The molecular structure of N'-benzoyl-2-bromobenzohydrazide features several key functional groups that can participate in intramolecular hydrogen bonding: the amide N-H groups, the carbonyl C=O groups, and the bromine substituent on the phenyl ring. The relative orientation of the benzoyl and 2-bromobenzoyl moieties around the central N-N bond is crucial in determining the potential for and nature of these intramolecular interactions.

Rotation around the C(O)-N and N-N bonds can lead to different conformers. A significant stabilizing interaction is anticipated to be an intramolecular hydrogen bond between the N-H of the hydrazide linkage and the carbonyl oxygen of the benzoyl group, or potentially the bromine atom. The presence of the ortho-bromo substituent can enforce a specific conformation to minimize steric hindrance, which in turn could favor the formation of a particular intramolecular hydrogen bond. This type of hydrogen bonding is known to enhance the rigidity and stability of the molecular conformation. Such interactions effectively "lock" the molecule into a preferred shape, which can have significant implications for its chemical and physical properties.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Expected Influence on Stability |

| N-H | O=C (benzoyl) | N-H···O | High |

| N-H | O=C (2-bromobenzoyl) | N-H···O | Moderate to High |

| N-H | Br | N-H···Br | Low to Moderate |

Exploration of Intermolecular Hydrogen Bonding Motifs in the Solid State

In the crystalline state, this compound molecules are expected to be organized through a network of intermolecular hydrogen bonds. The N-H groups are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This would likely lead to the formation of chains or dimeric structures, which are common motifs in the crystal packing of hydrazide derivatives.

π-π Stacking Interactions in Crystalline Structures

The two phenyl rings in this compound provide the basis for π-π stacking interactions, which are another significant non-covalent force governing the crystal architecture. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

In the solid state, it is anticipated that the molecules would arrange themselves to maximize these favorable interactions. This could manifest as either face-to-face or offset stacking arrangements of the phenyl rings. The interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of the electron-withdrawing bromine atom can also influence the nature of the π-π stacking by modulating the electron density of the substituted phenyl ring.

Tautomerism and Isomeric Forms (e.g., Keto-Enol) and Their Influence on Structure

This compound can theoretically exist in different tautomeric forms, primarily through keto-enol tautomerism. The amide linkage (-C(O)NH-) is in equilibrium with its enol form (-C(OH)=N-).

Reactivity and Derivatization Pathways of N Benzoyl 2 Bromobenzohydrazide

Condensation Reactions with Carbonyl Compounds to Form Hydrazone Derivatives

The hydrazide functional group within N'-benzoyl-2-bromobenzohydrazide is nucleophilic and readily undergoes condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of N'-aroylhydrazones, a class of compounds containing an azomethine (−C=N−) group.

The general reaction involves the attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. These hydrazone derivatives are of significant interest due to their extensive coordination chemistry and diverse biological activities. The presence of the 2-bromo substituent on the phenyl ring is generally well-tolerated under these reaction conditions, allowing for the synthesis of a diverse library of hydrazones that retain this functionality for subsequent transformations.

Table 1: Representative Condensation Reaction

| Reactants | Conditions | Product Class |

| This compound + Substituted Aldehyde/Ketone (R-CO-R') | Ethanol (B145695), Acid cat. | Aroylhydrazone |

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles)

The this compound scaffold is a key intermediate for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are prominent motifs in many pharmaceutically active compounds.

1,3,4-Oxadiazoles: There are two primary routes to 1,3,4-oxadiazoles starting from this compound.

Direct Cyclodehydration: this compound, being a 1,2-diacylhydrazine, can undergo direct intramolecular cyclodehydration. This is typically achieved by heating with strong dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride. nih.gov A more recent method utilizes sulfuryl fluoride (B91410) (SO₂F₂) as a practical cyclization reagent under milder, metal-free conditions. thieme-connect.com The resulting product is 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Oxidative Cyclization of Hydrazones: Alternatively, the hydrazone derivatives formed in section 5.1 can be subjected to oxidative cyclization. Various oxidizing agents can promote this transformation, leading to the formation of 1,3,4-oxadiazole (B1194373) rings. organic-chemistry.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from benzohydrazides is a multi-step process. A common pathway involves the reaction of the parent benzohydrazide (B10538) with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This initially forms a dithiocarbazate salt, which can then be cyclized to an oxadiazole-thione intermediate. nih.gov Subsequent reaction of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 4-amino-1,2,4-triazole-3-thione ring. chemistryjournal.net Another approach involves converting the hydrazide to a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield the triazole-thione. raco.cat

Table 2: Common Cyclization Pathways

| Starting Material | Reagents | Heterocyclic Product |

| This compound | POCl₃, Heat | 1,3,4-Oxadiazole |

| This compound | SO₂F₂, K₃PO₄, Toluene, Heat | 1,3,4-Oxadiazole |

| Aroylhydrazone Derivative | Oxidizing Agent (e.g., I₂, K₂CO₃) | 1,3,4-Oxadiazole |

| 2-Bromobenzohydrazide (B1329780) | 1. CS₂, KOH; 2. Hydrazine Hydrate | 1,2,4-Triazole |

Coupling Reactions and Arylation (e.g., Suzuki Cross-Coupling on Bromine Moiety)

The bromine atom on the 2-bromobenzoyl moiety of the molecule serves as a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this purpose. researchgate.net

This reaction typically involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron reagent, such as an arylboronic acid or boronic ester, in the presence of a base. researchgate.net The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net This methodology allows for the introduction of a wide range of aryl or heteroaryl substituents at the 2-position of the benzoyl ring, providing a pathway to biaryl and more complex poly-aromatic structures while keeping the core hydrazide structure intact for further derivatization.

Table 3: Typical Conditions for Suzuki Cross-Coupling

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate with bromine leaving group |

| Organoboron | Phenylboronic acid | Source of the new aryl group |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Ligand (optional) | PPh₃, PCy₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene | Dissolves reactants and facilitates reaction |

Metal Complexation and Coordination Chemistry

Benzohydrazides and their aroylhydrazone derivatives are excellent chelating agents for a variety of transition metal ions due to the presence of multiple donor atoms.

This compound and its derivatives can exhibit keto-enol tautomerism. In solution, particularly in the presence of metal ions, the ligand can deprotonate from its enol form. This creates a bidentate ligand that coordinates to the metal center through the carbonyl/enolic oxygen and the azomethine nitrogen atom. This N,O-donor set forms a stable five- or six-membered chelate ring with the metal ion, which is a fundamental principle in their design as ligands. The specific coordination mode can be influenced by the pH of the medium, the nature of the metal ion, and the substituents on the ligand.

Transition metal complexes of this compound derivatives are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like ethanol or methanol. The reaction is often carried out under reflux.

The resulting complexes are characterized using various spectroscopic and analytical techniques:

FT-IR Spectroscopy: Coordination is confirmed by shifts in the characteristic vibrational frequencies. A shift of the C=O stretching band to a lower frequency and the appearance of a new band for the C=N (azomethine) bond upon condensation are key indicators. Upon complexation, the C=N band shifts further, and new bands appear in the far-IR region corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. raco.cat

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The d-d transitions observed for transition metal complexes are characteristic of their electronic configuration and coordination environment (e.g., octahedral or square planar).

Magnetic Susceptibility: These measurements help determine the magnetic moment of the complex, which in turn provides insight into the geometry and the oxidation state of the central metal ion.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination compounds. Studies on related aroylhydrazone complexes have revealed several common structural features.

The metal-to-ligand stoichiometry is frequently 1:2, forming neutral complexes of the type [M(L)₂], where L is the deprotonated bidentate ligand. The coordination geometry around the central metal ion is highly dependent on the metal itself. For instance, Ni(II) complexes with hydrazone ligands have been shown to adopt either a distorted square-planar or an octahedral geometry. In many cases, the two bidentate ligands arrange themselves in a trans configuration around the metal center to minimize steric hindrance.

Table 4: Structural Features of Related Aroylhydrazone-Metal Complexes

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometries Observed | Reference Example |

| Ni(II) | 1:2 | Distorted Square-Planar, Octahedral | [Ni(L)₂] where L is a deprotonated 2-(benzyloxy)benzoylhydrazone derivative |

| Cu(II) | 1:2 | Square-Planar, Distorted Octahedral | - |

| Co(II) | 1:2 | Octahedral | [Co(L)₂]·2H₂O with a 2-benzoylpyridine-derived hydrazone |

| Zn(II) | 1:2 | Distorted Octahedral | [Zn(L)₂] where L is a 2-benzoylpyridine-phenylhydrazone |

Other Synthetic Transformations

Beyond cyclization, coupling, and rearrangement reactions, the hydrazide moiety and the associated phenyl rings of this compound serve as versatile platforms for a variety of other synthetic transformations. These reactions enable the introduction of new functional groups and the construction of more complex molecular architectures, often leading to compounds with significant biological activities. Key transformations in this category include condensation reactions to form elaborate hydrazone structures.

One notable synthetic pathway involves the condensation of a 2-bromobenzohydrazide scaffold with quinone monoxime derivatives. This reaction provides a direct route to N'-[4-(imino)cyclohexa-2,5-dien-1-ylidene]benzohydrazides, which are of interest for their potential applications in agrochemistry and medicinal chemistry.

Condensation with Quinone Monoxime Derivatives

Research has demonstrated that 2-bromobenzohydrazide can react with 4-[(aroyloxy)imino]cyclohexa-2,5-dien-1-ones to yield N'-{4-[(aroyloxy)imino]cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazides. In a specific example, the reaction between 2-bromobenzohydrazide and 4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-one (B4956977) results in the formation of N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide. This transformation typically proceeds in a single step, highlighting the reactivity of the hydrazide's terminal nitrogen atom as a nucleophile towards the carbonyl group of the quinone derivative.

The resulting product is a complex hydrazone structure where the core benzohydrazide unit is appended to a quinone imine framework. This particular derivative has been investigated for its biological properties and has shown excellent anti-nematode activity.

The table below summarizes the key components and outcome of this synthetic transformation.

| Reactant 1 | Reactant 2 | Product |

| 2-Bromobenzohydrazide | 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one | N'-{4-[(Benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide |

This type of condensation reaction underscores the utility of this compound and its analogues as building blocks for creating diverse and functionally rich chemical entities. The ability to readily derivatize the hydrazide group opens avenues for further exploration in various fields of chemical and biological science.

Theoretical and Computational Investigations of N Benzoyl 2 Bromobenzohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties, from geometry to reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation(s). For a flexible molecule like N'-benzoyl-2-bromobenzohydrazide, which contains several rotatable single bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine their relative energies to establish the most preferred spatial arrangement.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. An MEP analysis for this compound would reveal the reactive sites, particularly around the electronegative oxygen, nitrogen, and bromine atoms.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These conceptual DFT parameters provide a quantitative measure of reactivity and stability.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These descriptors are invaluable for predicting how this compound might interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the behavior of molecules in their electronically excited states. This method is particularly important for understanding how a molecule interacts with light.

TD-DFT is widely used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without a change in molecular geometry. These calculated energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's theoretical Ultraviolet-Visible (UV-Vis) absorption spectrum. Comparing the theoretical spectrum of this compound with experimental data allows for the assignment of specific electronic transitions, providing a deeper understanding of its photophysical properties.

Energy Landscape of Singlet and Triplet Excited States

Following a comprehensive search of scientific literature, specific experimental or computational data detailing the energy landscape of singlet and triplet excited states for this compound could not be located. Theoretical studies on related benzohydrazide (B10538) derivatives suggest that the excited state properties are influenced by factors such as the nature and position of substituents on the phenyl rings, which can affect intramolecular charge transfer characteristics and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Computational methods like time-dependent density functional theory (TD-DFT) are commonly employed to investigate such excited states, but specific findings for this compound are not presently available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

A specific Natural Bond Orbital (NBO) analysis for this compound is not available in the current body of scientific literature. NBO analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds, which collectively contribute to molecular stability. For benzohydrazide derivatives, NBO analysis can provide insights into the delocalization of electron density across the amide and hydrazide linkages and the phenyl rings. However, without specific calculations for this compound, a detailed discussion and data table on its specific stabilization energies and charge transfer interactions cannot be provided.

Quantum Chemical Topology (e.g., Atoms In Molecules (AIM) Theory) for Intermolecular Interactions

Detailed studies employing Quantum Chemical Topology, such as the Atoms In Molecules (AIM) theory, to analyze the intermolecular interactions of this compound have not been reported in the available scientific literature. AIM theory is utilized to characterize the nature of bonding and non-covalent interactions by analyzing the topology of the electron density. For crystalline structures of related benzohydrazides, this method could elucidate the strength and nature of hydrogen bonds and other weak interactions that govern the crystal packing. However, in the absence of specific research on this compound, a quantitative description of its intermolecular interactions based on AIM theory cannot be presented.

Solvent Effects and Lippert-Mataga Calculations

Specific studies on the solvent effects on the spectral properties of this compound, including Lippert-Mataga calculations to determine the change in dipole moment upon excitation, are not found in the reviewed literature. The Lippert-Mataga equation is a widely used model to investigate the influence of solvent polarity on the Stokes shift of a molecule, providing insights into the electronic charge distribution in the ground and excited states. vlabs.ac.in While such studies have been conducted on various aromatic compounds, data and analysis specific to this compound are currently unavailable.

Applications in Non Biological Chemical Fields

Catalysis and Catalytic Properties of N'-Benzoyl-2-bromobenzohydrazide and its Metal Complexes

The catalytic prowess of this compound and its metal complexes is an area of growing research interest. The ability of the hydrazide group to coordinate with metal ions allows for the formation of stable complexes that can act as efficient catalysts in a variety of organic transformations.

Specific Catalytic Reactions (e.g., Epoxidation)

While direct studies on the catalytic activity of this compound are emerging, research on closely related structures provides significant insights. For instance, oxidovanadium(V) complexes containing a bromo-benzohydrazide ligand have demonstrated notable efficacy in the catalytic epoxidation of styrene. nih.gov This suggests that vanadium complexes of this compound could also serve as potent catalysts for epoxidation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.

The general mechanism for such catalytic epoxidations often involves the coordination of the olefin to the metal center, followed by the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to the double bond. The ligand, in this case, this compound, plays a critical role in stabilizing the metal center in its active oxidation state and influencing the stereoselectivity of the reaction.

| Catalyst Precursor | Substrate | Oxidant | Key Finding |

| Oxidovanadium(V) complex with 4-bromo-N'-(4-oxopentan-2-ylidene)benzohydrazide | Styrene | Not specified | Showed good property for catalytic epoxidation |

Ligand Role in Catalyst Design

The this compound molecule is an excellent candidate for ligand design in catalysis. Its hydrazide backbone provides multiple coordination sites (N and O atoms) that can chelate to a metal ion, forming a stable complex. The presence of the benzoyl and 2-bromophenyl groups allows for the fine-tuning of the electronic and steric properties of the resulting catalyst.

Materials Science Applications

The photophysical properties and structural versatility of this compound make it a promising candidate for applications in materials science, particularly in the development of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

While direct application of this compound in OLEDs has not been extensively reported, its structural motifs are found in various fluorescent materials. Hydrazone derivatives, which can be readily synthesized from benzohydrazides, are known to exhibit interesting photoluminescent properties.

A notable example is the use of N-benzoyl rhodamine B hydrazine (B178648), a related compound, as a fluorescent probe. google.com This compound exhibits a "turn-on" fluorescence response in the presence of specific analytes, demonstrating the potential of the benzoyl hydrazide framework in designing chemosensors. The fluorescence arises from the modulation of the electronic properties of the fluorophore upon binding to the target molecule. This principle can be extended to develop new fluorescent materials for various applications, including OLEDs, where the controlled emission of light is paramount.

Potential in Other Advanced Materials (e.g., functional polymers, sensors)

The ability of this compound to form complexes with metal ions opens up possibilities for its use in the development of functional polymers and chemical sensors. For instance, polymers incorporating this moiety could exhibit metal-responsive properties, leading to applications in areas such as controlled drug release or self-healing materials.

In the realm of chemical sensors, the design of molecules that exhibit a measurable response to the presence of a specific analyte is key. A study on a related fluorobenzoyl hydrazinecarbothioamide derivative demonstrated its function as a highly selective fluorescent sensor for Nickel(II) ions. researchgate.net This suggests that this compound could be similarly functionalized to create sensors for various metal ions or other chemical species. The sensing mechanism would likely involve the coordination of the target analyte to the hydrazide group, leading to a change in the photophysical properties of the molecule, such as its fluorescence intensity or color.

| Compound | Application | Analyte | Key Feature |

| N-benzoyl rhodamine B hydrazine | Fluorescent Probe | Hypochlorite | Selective "turn-on" fluorescence |

| 2-(2-Fluorobenzoyl)-N-(2-Methoxyphenyl)Hydrazinecarbothioamide | Fluorescent Sensor | Ni(II) ions | High selectivity and sensitivity |

Analytical Chemistry (General Principles/Methodologies)

In analytical chemistry, this compound and its derivatives can be utilized based on their chemical reactivity and spectroscopic properties. The principles underlying their application often involve chelation-enhanced fluorescence or colorimetric changes upon interaction with a target analyte.

For example, a patent for N-benzoyl rhodamine B hydrazine details its use for the highly selective and sensitive detection of hypochlorite. google.com The detection can be performed using both absorbance and fluorescence spectroscopy. In the absence of hypochlorite, the molecule is colorless and non-fluorescent. Upon reaction with hypochlorite, a distinct color develops, and a strong fluorescence signal is observed. This "off-on" switching mechanism allows for the detection of very low concentrations of the analyte. The high selectivity of this probe is attributed to the specific chemical reaction between the benzoyl hydrazide moiety and hypochlorite. These principles can be readily applied to develop new analytical methods using this compound for the detection of other important analytes.

Reagent in Analytical Methods

Hydrazone derivatives are a significant class of compounds in analytical chemistry, frequently employed as spectrophotometric reagents for the determination of various metal ions. Current time information in Bangalore, IN. The fundamental principle behind this application lies in their ability to form stable, colored complexes with metal ions in solution. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured using a spectrophotometer.

Although specific studies detailing the use of this compound as a spectrophotometric reagent are not prevalent in the reviewed literature, the structural motifs within the molecule suggest its potential for such applications. The core hydrazone group (-C=N-NH-C=O) is a well-established chelating moiety. The presence of the benzoyl and 2-bromobenzoyl groups can influence the electronic properties and the steric environment of the coordination site, potentially leading to selectivity for certain metal ions.

The general reactivity of aroylhydrazones in forming colored complexes with transition metals is a strong indicator of the potential utility of this compound in this area. Current time information in Bangalore, IN. For instance, salicylaldehyde (B1680747) benzoyl hydrazone has been successfully utilized as a chromogenic reagent for the non-extractive spectrophotometric determination of copper(II). iaea.org This related compound reacts with copper in a slightly acidic medium to form a distinct greenish-yellow chelate, allowing for sensitive and selective quantification. iaea.org

The analytical utility of various hydrazone derivatives is summarized in the table below, highlighting the versatility of this class of compounds as analytical reagents.

| Hydrazone Derivative | Application | Metal Ion Detected |

| Salicylaldehyde benzoyl hydrazone | Spectrophotometric determination | Copper(II) iaea.org |

| 1,2-Cyclohexanedione bis-benzoyl hydrazone | Colorimetric determination | Titanium(IV) Current time information in Bangalore, IN. |

| Bis(5-bromo-2-hydroxybenzoyl hydrazone) of dimethyl glyoxal | Gravimetric determination | Zinc(II) Current time information in Bangalore, IN. |

| 2,6-diacetylpyridine bis(benzoylhydrazone) | Spectrophotometric determination | Antimony(III) |

This table presents examples of hydrazone derivatives and their documented applications in analytical chemistry, suggesting the potential for this compound in similar roles.

Chelation for Metal Detection

The ability of this compound to act as a chelating agent is central to its potential application in metal detection. Chelation is a process where a central metal ion is bonded to a ligand at two or more points, forming a stable, ring-like structure called a chelate. The hydrazone functional group within this compound possesses two key donor atoms, the azomethine nitrogen and the carbonyl oxygen, which can coordinate with a metal ion. chemrevlett.com

The coordination of metal ions to hydrazone ligands can lead to the formation of complexes with distinct physical and chemical properties, such as color, fluorescence, or electrochemical behavior, which can be harnessed for detection. The stability and selectivity of these metal complexes are influenced by several factors, including the nature of the metal ion, the pH of the solution, and the specific substituents on the hydrazone ligand.

The bromo-substituent on the phenyl ring of this compound can modulate the electronic properties of the ligand, which in turn can affect the stability and spectral characteristics of the resulting metal complexes. Research on related compounds, such as 3/4-bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide, has shown the formation of stable complexes with various transition metals like Ni(II), Zn(II), and Cd(II). nih.gov In these complexes, the ligand typically acts as a tridentate or bidentate chelating agent. nih.gov

The formation of metal complexes with this compound can be represented by the following general reaction:

Mⁿ⁺ + L ⇌ [M(L)]ⁿ⁺

Where Mⁿ⁺ is the metal ion and L is the this compound ligand. The equilibrium of this reaction and the properties of the resulting complex, [M(L)]ⁿ⁺, would form the basis for an analytical detection method.

The table below summarizes the characteristics of metal complexes formed with structurally similar hydrazone ligands, providing insight into the expected behavior of this compound.

| Ligand | Metal Ion(s) | Coordination Mode |

| 3/4-Bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide | Ni(II), Zn(II), Cd(II) | Tridentate (enolate-O, azomethine-N, pyridyl-N) nih.gov |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | Bidentate (carbonyl-O, azomethine-N) |

| Benzoyl hydrazide derivatives | Various transition metals | Bidentate or tridentate |

This table illustrates the coordination behavior of hydrazone ligands that are structurally related to this compound, indicating its potential to form stable metal complexes for analytical purposes.

While direct experimental data for the chelation of metal ions by this compound for analytical detection is not extensively reported, the foundational chemistry of the benzohydrazide (B10538) scaffold strongly supports its potential in this domain. Further research is warranted to explore and characterize the specific metal complexes of this compound and to develop novel analytical methods based on its chelating properties.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Traditional synthesis of benzohydrazides often involves conventional heating and multi-step procedures, which can be time-consuming and energy-intensive. Future research should focus on the adoption of modern, efficient, and environmentally sustainable synthetic strategies for N'-benzoyl-2-bromobenzohydrazide.

Green Chemistry Approaches: Methodologies such as microwave-assisted synthesis and ultrasound-assisted synthesis have shown promise in accelerating reaction times, improving yields, and reducing solvent usage for related hydrazide compounds. Microwave irradiation, for instance, can significantly shorten reaction times from hours to minutes. Similarly, ultrasonication offers an eco-friendly alternative that can enhance reaction rates.

Continuous Flow Chemistry: The implementation of continuous flow processes presents a scalable and highly controllable method for the synthesis of acid hydrazides. This technology allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. A continuous flow setup for producing this compound could offer significant advantages for larger-scale production with improved safety and efficiency.

Multi-Component Reactions (MCRs): Exploring one-pot, multi-component reactions could provide a highly efficient route to this compound and its derivatives. MCRs combine three or more reactants in a single step without isolating intermediates, simplifying the synthetic process and minimizing waste.

Table 1: Comparison of Synthetic Methodologies for Benzohydrazide (B10538) Synthesis

| Methodology | Advantages | Disadvantages | Potential Yield Improvement |

|---|---|---|---|

| Conventional Heating | Well-established, simple equipment | Long reaction times, high energy consumption, potential for side products | Baseline |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment, potential for localized overheating | 10-20% |

| Ultrasound-Assisted | Energy efficient, improved yields, environmentally friendly | May require specialized probes, scalability can be a challenge | 5-15% |

| Continuous Flow | High scalability, precise control, improved safety, high purity | High initial setup cost, requires expertise in flow chemistry | >20% |

| Multi-Component | High atom economy, reduced steps, minimized waste | Reaction discovery can be complex, optimization may be challenging | Varies significantly |

Advanced Spectroscopic and Computational Correlational Studies

A deeper understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its behavior and designing new applications.

Spectroscopic Elucidation: While standard techniques like ¹H-NMR, ¹³C-NMR, and FT-IR are routinely used for characterization, future studies should employ more advanced methods. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals and reveal through-bond connectivities. Single-crystal X-ray diffraction would be invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Computational Modeling: Theoretical calculations, particularly using Density Functional Theory (DFT), can complement experimental data. DFT studies can be used to:

Optimize the molecular geometry in the gas phase and in different solvents.

Predict vibrational frequencies to aid in the interpretation of IR spectra.

Calculate NMR chemical shifts to correlate with experimental values.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential optical properties.

Correlating these advanced spectroscopic results with high-level computational data will provide a comprehensive model of the molecule's structure-property relationships.

Table 2: Advanced Techniques for Structural and Property Analysis

| Technique | Information Provided | Purpose of Correlation |

|---|---|---|

| 2D NMR Spectroscopy | Detailed connectivity between atoms, spatial relationships (NOESY) | Confirm complex structures, understand solution-state conformation |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, crystal packing | Validate computational models, understand solid-state interactions |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra | Correlate theoretical predictions with experimental data, understand reactivity |

| Molecular Docking (for non-biological targets) | Binding affinity and mode of interaction with surfaces or host molecules | Predict suitability for applications like corrosion inhibition or sensing |

Exploration of New Non-Biological Applications

The unique structural features of this compound, including the hydrazide linkage and aromatic rings, make it a promising candidate for various non-biological applications in materials science and analytical chemistry.

Corrosion Inhibition: Benzohydrazide derivatives have demonstrated effectiveness as corrosion inhibitors for metals like carbon steel in acidic environments. scispace.compeacta.orgscielo.org.zamdpi.comresearchgate.net The nitrogen and oxygen atoms in the this compound structure can act as adsorption centers on a metal surface, forming a protective layer that inhibits corrosion. scispace.comresearchgate.net Future research could involve evaluating its performance as a corrosion inhibitor for various metals and alloys under different conditions.

Chemical Sensors: The hydrazone derivatives of benzohydrazides are widely explored as chemosensors for detecting metal ions. rsc.orgnih.govresearchgate.netingentaconnect.com The this compound scaffold could be functionalized to create selective and sensitive fluorescent or colorimetric sensors for specific metal ions. The binding of a metal ion to the hydrazide moiety can induce a change in fluorescence or color, allowing for qualitative and quantitative detection. rsc.orgnih.gov

Coordination Polymers and Materials Science: The benzohydrazide group is an excellent ligand for coordinating with metal ions. indexcopernicus.comresearchgate.netdoi.orgbiomedgrid.com This property can be exploited to synthesize novel coordination polymers or metal-organic frameworks (MOFs). By reacting this compound with various metal salts, new materials with potentially interesting magnetic, optical, or catalytic properties could be developed. Furthermore, hydrazide-containing monomers can be used to synthesize functional polymers. nih.gov

Design of Next-Generation Analogues for Specific Chemical Functions

Systematic modification of the this compound structure can lead to the development of next-generation analogues with tailored chemical functions. Structure-property relationship studies will be key to guiding the design of these new molecules.

Modifications of the Aromatic Rings: Introducing various electron-donating or electron-withdrawing substituents onto either the benzoyl or the 2-bromobenzoyl ring can modulate the electronic properties of the entire molecule. For instance, adding a hydroxyl or methoxy group could enhance the molecule's ability to chelate metal ions, while introducing a nitro group could alter its electronic absorption spectrum.

Modification of the Hydrazide Core: The hydrazide linker itself can be modified. For example, coupling amino acids to the benzoyl hydrazide core has been shown to be a viable synthetic strategy. mdpi.com This could lead to chiral analogues with unique coordination properties.

Derivatization to Hydrazones: Condensation of the terminal -NH2 group of a precursor like 2-bromobenzohydrazide (B1329780) with various aldehydes or ketones would yield a library of hydrazone derivatives. biointerfaceresearch.comderpharmachemica.com This approach allows for the introduction of a wide variety of functional groups, which can be used to fine-tune the molecule for specific applications, such as enhancing its fluorescence for sensing applications or improving its surface adhesion for corrosion inhibition.

Table 3: Proposed Analogues and Their Potential Functions

| Structural Modification | Target Moiety | Potential Effect | Target Application |

|---|---|---|---|

| Introduction of -OH or -OCH₃ groups | Benzoyl or 2-bromobenzoyl ring | Enhance electron density, increase chelating ability | Metal ion sensing, coordination polymers |

| Introduction of -NO₂ or -CF₃ groups | Benzoyl or 2-bromobenzoyl ring | Lower LUMO energy, alter optical properties | Functional dyes, electronic materials |

| Replacement of Bromine | 2-bromobenzoyl ring | Modify steric and electronic properties | Fine-tuning for specific sensor selectivity |

| Condensation with fluorescent aldehydes | Hydrazide -NH₂ | Create fluorescent hydrazone | Fluorescent chemosensors |

| Coupling with other polymers | Hydrazide core | Create functional materials with new properties | Advanced polymer materials |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-benzoyl-2-bromobenzohydrazide?

- Methodological Answer: Synthesis typically involves refluxing precursor hydrazides with benzoyl derivatives under acidic or basic conditions. For example, a two-step procedure may include:

- Step 1: Reacting 2-bromobenzohydrazide with benzoyl chloride in a 5% NaOH solution at 0–5°C to form the intermediate .

- Step 2: Purification via recrystallization from methanol or ethanol to isolate the product .

Key parameters include temperature control (e.g., 100°C for 2–4 hours under reflux) and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent effects; the bromine atom at the 2-position deshields adjacent protons, while the benzoyl group introduces distinct aromatic splitting patterns .

- X-ray crystallography: Resolve molecular geometry (e.g., dihedral angles between benzoyl and bromophenyl groups) and confirm hydrogen bonding networks, as demonstrated in analogous hydrazide structures .

- IR spectroscopy: Identify N–H (3200–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., anti-inflammatory vs. antimicrobial efficacy) for this compound derivatives?

- Methodological Answer:

- Controlled assays: Replicate experiments under standardized conditions (e.g., MIC testing for antimicrobial activity vs. COX-2 inhibition assays for anti-inflammatory effects) .

- Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., replacing bromine with fluorine) to isolate electronic or steric effects .

- Cross-validation: Use orthogonal techniques (e.g., in silico docking paired with in vitro assays) to confirm target interactions .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock/Vina): Parameterize force fields to account for halogen bonding (Br···O/N interactions) and π-π stacking with aromatic residues .

- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-target complexes .

- Free energy calculations: Use MM-PBSA/GBSA to quantify binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters vs. theoretical models) be addressed for this compound?

- Methodological Answer:

- Data refinement: Apply SHELXL for high-resolution datasets (R-factor < 0.05) to resolve positional disorder in the benzoyl-bromophenyl moiety .

- Temperature factors (B-factors): Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion .

- Comparative analysis: Cross-reference with Cambridge Structural Database (CSD) entries for analogous hydrazides to validate bond lengths/angles .

Data Contradiction and Reproducibility

Q. What experimental design principles mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer:

- Standardized protocols: Document exact reagent grades (e.g., anhydrous solvents), reaction scales, and cooling rates during recrystallization .

- QC checks: Implement HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) before biological testing .

- Collaborative validation: Share samples with independent labs for reproducibility testing, focusing on spectroscopic and bioassay outcomes .

Q. How should researchers interpret conflicting results between in vitro bioactivity and in silico predictions for this compound?

- Methodological Answer:

- Assay limitations: Confirm that in vitro conditions (e.g., serum protein binding, pH) align with computational assumptions .

- Ligand protonation states: Adjust docking parameters to reflect physiological pH (e.g., deprotonated hydrazide groups at pH 7.4) .

- False negatives/positives: Re-evaluate scoring functions or use ensemble docking against multiple protein conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.